molecular formula C9H6ClFO B3227013 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1260008-48-7

7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3227013
CAS No.: 1260008-48-7
M. Wt: 184.59 g/mol
InChI Key: NMXMPCZIVXSMSO-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1260008-48-7) is a high-value chemical building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C9H6ClFO and a molecular weight of 184.60 g/mol, belongs to the indanone (2,3-dihydro-1H-inden-1-one) family, which is a privileged scaffold in drug discovery . The structure features a ketone group fused to an aromatic ring system substituted with both chlorine and fluorine atoms, making it a versatile intermediate for further functionalization. Researchers utilize this indanone derivative primarily as a key precursor in the synthesis of more complex, biologically active molecules. Its reactivity allows for the construction of diverse compound libraries aimed at exploring new therapeutic areas. Proper handling is required; this compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store sealed in a dry environment at room temperature . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXMPCZIVXSMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Strategies for 7 Chloro 5 Fluoro 2,3 Dihydro 1h Inden 1 One

Identification of Primary Disconnections and Precursor Fragments

The most common and effective strategy for constructing the 1-indanone (B140024) core is through an intramolecular Friedel-Crafts acylation. beilstein-journals.orgd-nb.inforesearchgate.net This approach dictates the primary disconnection of the C4-C9 bond (the bond between the aromatic ring and the carbonyl carbon) or the C3a-C4 bond. However, the most strategically sound disconnection is the C4-C9 bond, which simplifies the molecule to a 3-arylpropionic acid derivative.

Applying this logic to 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, the primary disconnection reveals a key precursor: 3-(3-chloro-5-fluorophenyl)propanoic acid . This precursor contains the requisite aromatic substitution pattern and the three-carbon side chain necessary for cyclization.

Primary Retrosynthetic Disconnection:

Retrosynthetic analysis of this compound leading to 3-(3-chloro-5-fluorophenyl)propanoic acid and its potential precursors, 3-chloro-5-fluoro-benzaldehyde and 3-chloro-5-fluorobenzene.Image depicting the retrosynthetic pathway for this compound.

Further deconstruction of this primary precursor leads to simpler starting materials:

From 3-(3-chloro-5-fluorophenyl)propanoic acid: This can be conceptually derived from 3-chloro-5-fluorobenzaldehyde via reactions such as the Knoevenagel or Perkin condensation, followed by reduction.

Alternative Precursor: An alternative precursor for the Friedel-Crafts reaction is the corresponding acid chloride, 3-(3-chloro-5-fluorophenyl)propionyl chloride , which is often more reactive and can lead to cyclization under milder conditions. beilstein-journals.org

One-Pot Synthesis Approach: Some methods allow for a one-pot synthesis from a substituted benzoic acid and ethylene (B1197577), suggesting 3-chloro-5-fluorobenzoic acid as a potential starting material. beilstein-journals.org

The key precursor fragments identified are summarized in the table below.

Precursor FragmentPotential Starting Material(s)
3-(3-chloro-5-fluorophenyl)propanoic acid3-chloro-5-fluorobenzaldehyde, 3-chloro-5-fluorobenzoic acid
3-(3-chloro-5-fluorophenyl)propionyl chloride3-(3-chloro-5-fluorophenyl)propanoic acid
3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one3-chloro-5-fluorobenzene

Analysis of Existing Methodologies for Analogous Halogenated Indanones

The synthesis of halogenated indanones is well-documented, with intramolecular Friedel-Crafts reactions serving as the cornerstone methodology. researchgate.net Analysis of established procedures for structurally similar compounds provides critical insights into reaction conditions and potential challenges.

A common route involves the cyclization of a 3-halophenyl or 3-(dihalophenyl)propanoic acid (or its acid chloride) using a strong acid catalyst. For instance, the synthesis of 7-fluoro-1-indanone (B1273118) has been achieved from 2-fluorobenzoic acid, which is first converted to a propionyl chloride derivative and then cyclized. chemicalbook.com Similarly, 5-chloro-1-indanone (B154136) can be prepared from 3-chlorophenylpropionic acid. researchgate.net A method for preparing 7-haloindanones involves the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions. researchgate.net

The choice of cyclization agent is crucial and can influence both yield and regioselectivity. Common reagents include polyphosphoric acid (PPA), sulfuric acid, and Lewis acids like aluminum chloride (AlCl₃). beilstein-journals.orgd-nb.infogoogle.com

The following table summarizes established methods for analogous halogenated indanones:

Target Analogous IndanoneStarting Material(s)Key Reagents & ConditionsReference
7-Fluoro-1-indanone2-Fluorobenzoic acid, Thionyl chloride, Ethylene1) AlCl₃, Dichloroethane; 2) AlCl₃, NaCl, 180°C chemicalbook.com
5-Chloro-1-indanone3-Chlorophenylpropionic acidMalonyl chloride, Zinc chloride researchgate.net
5-Chloro-1-indanone3-Chloro-1-(4-chlorophenyl)-1-propanoneSulfuric acid, 90-150°C google.com
7-Halo-1-indanones3-Chloro-1-(2-halophenyl)propan-1-oneFriedel-Crafts conditions (e.g., AlCl₃) researchgate.net

These examples consistently demonstrate the viability of intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone system.

Design Considerations for Novel Synthetic Routes

Designing a novel and efficient synthesis for this compound requires careful consideration of several factors, primarily revolving around regioselectivity and starting material availability.

Fluorine is more electronegative but is a better ortho-, para-director than chlorine due to more effective orbital overlap (2p orbital of F vs. 3p of Cl) for resonance stabilization of the arenium ion intermediate.

Chlorine is less deactivating than fluorine.

This competition means that the reaction could potentially yield a mixture of two isomers: the desired 7-chloro-5-fluoro-1-indanone and the undesired 5-chloro-7-fluoro-1-indanone. The choice of catalyst and reaction conditions can significantly influence this outcome. Strong Lewis acids like AlCl₃ at high temperatures might offer different selectivity compared to milder conditions or protic acids like PPA. d-nb.info The degree of hydrolysis in PPA, for example, has been shown to have a crucial effect on the regioselectivity of indanone synthesis. d-nb.info

Starting Material Selection: The synthesis of the key precursor, 3-(3-chloro-5-fluorophenyl)propanoic acid, is a critical step.

Route A: From 3-chloro-5-fluorobenzaldehyde: This route would involve a condensation reaction (e.g., with malonic acid) followed by subsequent reduction and decarboxylation steps. The availability and cost of the starting aldehyde are key considerations.

Route B: From 3-chloro-5-fluorobenzoic acid: A one-pot procedure involving acylation with thionyl chloride followed by reaction with ethylene in the presence of a Lewis acid could be an efficient, scalable option. beilstein-journals.org

Route C: From 1-chloro-3-fluoro-5-bromobenzene: An alternative would be to use a palladium-catalyzed cross-coupling reaction (e.g., Heck reaction) with an acrylic acid derivative, followed by reduction of the double bond. This offers flexibility but adds complexity and cost.

Optimization of Cyclization:

Catalyst Screening: A systematic screening of Lewis acids (AlCl₃, FeCl₃, TiCl₄) and protic acids (H₂SO₄, PPA with varying P₂O₅ content, triflic acid) would be necessary to maximize the yield of the desired 7-chloro isomer.

Temperature Control: Friedel-Crafts reactions are often temperature-sensitive. Lowering the temperature could enhance selectivity by favoring the thermodynamically more stable product or the product formed via the lower activation energy pathway.

By carefully selecting the starting materials and optimizing the conditions for the key intramolecular cyclization step, a robust and selective synthesis for this compound can be developed.

Chemical Reactivity and Transformation of 7 Chloro 5 Fluoro 2,3 Dihydro 1h Inden 1 One

Reactions of the Carbonyl Group

The carbonyl group in 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a primary site for chemical transformations, including nucleophilic additions and reductions. Its proximity to the aromatic ring and the presence of an enolizable α-carbon also allow for a range of functionalization reactions.

The carbonyl carbon of this compound is electrophilic and is susceptible to attack by nucleophiles. This reactivity is a cornerstone of synthetic pathways to modify the indanone core. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the alcohol product.

A variety of nucleophiles can be employed in these reactions. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can introduce alkyl, aryl, or vinyl groups. The addition of acetylides, generated from terminal alkynes, can be used to install alkynyl moieties, which are versatile functional groups for further transformations. Cyanide ions, typically from sources like trimethylsilyl cyanide (TMSCN), can also add to the carbonyl group to form cyanohydrins.

The stereochemical outcome of these additions can often be controlled by the use of chiral catalysts or auxiliaries, leading to the enantioselective or diastereoselective formation of tertiary alcohols. The specific conditions for these reactions, such as the choice of solvent and temperature, are critical for achieving high yields and selectivities.

Table 1: Examples of Nucleophilic Addition Reactions to Substituted Indanones

NucleophileReagent ExampleProduct Type
Alkyl/ArylGrignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol
AlkynylLithium Acetylide (e.g., Li-C≡C-Ph)Propargyl Alcohol
CyanideTrimethylsilyl Cyanide (TMSCN)Cyanohydrin

The reduction of the carbonyl group in this compound to the corresponding alcohol, 7-chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol, is a fundamental transformation. A variety of reducing agents can accomplish this, with the choice of reagent influencing the stereochemical outcome.

For a straightforward reduction, metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. These reagents deliver a hydride ion to the carbonyl carbon, resulting in the formation of the corresponding alcohol upon workup.

Asymmetric reduction is a key strategy for accessing enantiomerically enriched or pure alcohols, which are valuable chiral building blocks in organic synthesis. This can be achieved through several methods:

Chiral Reducing Agents: Utilizing stoichiometric amounts of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane), can lead to the formation of one enantiomer of the alcohol in excess.

Catalytic Asymmetric Reduction: This approach employs a catalytic amount of a chiral catalyst to transfer hydrogen from a stoichiometric hydrogen source to the ketone. Notable examples include the use of chiral oxazaborolidine catalysts in the Corey-Bakshi-Shibata (CBS) reduction, and transition metal catalysts (e.g., ruthenium, rhodium) complexed with chiral ligands for asymmetric transfer hydrogenation or asymmetric hydrogenation. These methods are often highly efficient and enantioselective.

The stereochemical course of these reductions is dictated by the specific catalyst and reaction conditions employed.

Table 2: Common Reduction Methods for Substituted Indanones

Reagent/Catalyst SystemReaction TypeProduct
Sodium Borohydride (NaBH₄)Hydride ReductionRacemic Alcohol
Lithium Aluminum Hydride (LiAlH₄)Hydride ReductionRacemic Alcohol
Chiral Oxazaborolidine (CBS) CatalystCatalytic Asymmetric ReductionEnantioenriched Alcohol
Ru/Rh with Chiral LigandsCatalytic Asymmetric HydrogenationEnantioenriched Alcohol

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a key reactive intermediate that can undergo a variety of reactions to introduce functional groups at the α-position.

The formation of the enolate can be controlled to be either kinetically or thermodynamically favored, although in the case of this indanone, only one regioisomer of the enolate is possible. The choice of base and reaction conditions is crucial. For example, strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used for the irreversible formation of the kinetic enolate at low temperatures.

Once formed, the enolate can react with a range of electrophiles:

Alkylation: Reaction with alkyl halides (R-X) introduces alkyl groups at the α-position.

Halogenation: Treatment with electrophilic halogen sources, such as N-bromosuccinimide (NBS) or molecular halogens, leads to α-halogenated indanones.

Aldol (B89426) Reactions: The enolate can add to the carbonyl group of an aldehyde or another ketone in an aldol addition reaction, forming a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, results in the formation of β-dicarbonyl compounds.

These α-functionalization reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with two halogen atoms and is part of a fused ring system. These features, combined with the deactivating effect of the carbonyl group, dictate its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups. The directing effects of the existing substituents will determine the position of any incoming electrophile.

Halogens (Cl and F): Both chlorine and fluorine are ortho-, para-directing groups, but are deactivating.

The Fused Ring System (Alkyl portion): The alkyl part of the five-membered ring is weakly activating and ortho-, para-directing.

Carbonyl Group: The keto group is strongly deactivating and meta-directing.

Considering the positions of the substituents, the only available position for substitution is C-6. The directing effects of the existing groups on this position are as follows:

The 5-fluoro group directs ortho to C-6.

The 7-chloro group directs ortho to C-6.

The fused alkyl ring at C-4 directs para to C-6.

Therefore, electrophilic substitution, should it occur under forcing conditions, would be expected to take place at the C-6 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (with fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (with an alkyl/acyl halide and a Lewis acid like AlCl₃). However, the strongly deactivated nature of the ring may require harsh reaction conditions, which could lead to side reactions or decomposition.

The presence of the electron-withdrawing carbonyl group, ortho and para to the halogen substituents, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized Meisenheimer complex. The leaving group then departs to restore aromaticity.

For an SNAr reaction to occur, there must be a strong electron-withdrawing group positioned ortho or para to the leaving group. In this compound:

The 7-chloro substituent is ortho to the carbonyl group (as part of the fused ring system's deactivating influence).

The 5-fluoro substituent is para to the carbonyl group's influence.

Generally, fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. Therefore, it is plausible that the fluoro group at C-5 would be more susceptible to displacement by a strong nucleophile than the chloro group at C-7.

Typical nucleophiles used in SNAr reactions include alkoxides (RO⁻), thiolates (RS⁻), amines (R₂NH), and hydroxide (B78521) (OH⁻). The reaction often requires elevated temperatures and a polar aprotic solvent.

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution

PositionLeaving GroupActivating Group PositionPredicted Reactivity
C-5FluorinePara to CarbonylMore reactive
C-7ChlorineOrtho to CarbonylLess reactive

Transformations Involving Halogen Substituents

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound opens avenues for selective modifications. The differing bond strengths and reactivities of the C-Cl and C-F bonds allow for differentiated chemical manipulation.

Halogen exchange reactions, particularly the conversion of chloroarenes to fluoroarenes (and vice versa), are valuable transformations in organic synthesis. For this compound, such reactions could be employed to synthesize analogues with different halogenation patterns.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for halogen exchange on haloaromatic compounds, especially when the aromatic ring is activated by electron-withdrawing groups, such as the ketone in the indanone scaffold. The exchange of a chlorine atom for a fluorine atom is typically accomplished using a fluoride salt, such as potassium fluoride (KF), rubidium fluoride (RbF), or cesium fluoride (CsF) google.com. These reactions are often conducted at elevated temperatures in aprotic polar solvents like sulfolane or benzonitrile google.com. The use of catalysts, including quaternary ammonium salts or crown ethers, can facilitate the reaction under milder conditions by enhancing the nucleophilicity of the fluoride ion google.comgoogle.com.

Conversely, the exchange of a fluorine atom for another halogen is also possible, though generally more challenging due to the strength of the C-F bond. Specific methodologies utilizing trialkyl aluminum and a titanocene dihalide catalyst have been developed for the halogen exchange of aliphatic fluorine compounds, which may offer insights into potential strategies for aromatic systems under specific conditions organic-chemistry.org.

The relative positions of the halogens and the activating ketone group will influence the regioselectivity of these exchange reactions. The chlorine atom at the 7-position is ortho to the carbonyl group's point of fusion to the aromatic ring, which can influence its reactivity.

Table 1: Potential Halogen Exchange Reactions and Conditions

Reactant Reagents Product Reaction Type
This compound KF, Crown Ether, High-Boiling Solvent 5,7-Difluoro-2,3-dihydro-1H-inden-1-one Nucleophilic Aromatic Substitution (Halex Reaction)
This compound Lewis Acid, Chloride Source 5,7-Dichloro-2,3-dihydro-1H-inden-1-one Friedel-Crafts type Halogenation/Exchange

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aryl halides. For this compound, both the C-Cl and C-F bonds are potential sites for such transformations. Generally, the C-Cl bond is more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the indanone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 7-position.

Mizoroki-Heck Reaction: The palladium-catalyzed reaction with alkenes could be used to introduce vinyl groups. This reaction is a versatile method for the synthesis of substituted alkenes from aryl halides mdpi.com.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond, introducing primary or secondary amine functionalities, which are prevalent in many biologically active molecules.

While the C-Cl bond is the more likely site of reaction, recent advances in catalysis have enabled the activation of the more robust C-F bond, particularly when the fluorine atom is activated by an adjacent electron-withdrawing group or through the use of specialized nickel or palladium catalyst systems mdpi.com. This opens the possibility for sequential cross-coupling reactions, first at the C-Cl bond and subsequently at the C-F bond, to create highly functionalized indanone derivatives.

Table 2: Potential Cross-Coupling Reactions for Derivatization

Reaction Type Coupling Partner Potential Product Catalyst System
Suzuki-Miyaura Arylboronic acid 7-Aryl-5-fluoro-2,3-dihydro-1H-inden-1-one Pd(PPh3)4, Base
Mizoroki-Heck Alkene 7-Vinyl-5-fluoro-2,3-dihydro-1H-inden-1-one Pd(OAc)2, Ligand, Base
Buchwald-Hartwig Amine 7-(Dialkylamino)-5-fluoro-2,3-dihydro-1H-inden-1-one Pd Catalyst, Ligand, Base
Stille Coupling Organostannane 7-Aryl-5-fluoro-2,3-dihydro-1H-inden-1-one Pd Catalyst

Annulation and Ring Expansion Reactions

The indanone scaffold is a versatile building block for the construction of more complex polycyclic systems through annulation and ring expansion reactions. These transformations can lead to the formation of fused or spirocyclic frameworks, as well as larger carbocyclic rings.

Annulation Reactions: Annulation reactions involve the formation of a new ring fused to the existing indanone structure. These can be achieved through various strategies, including reactions that involve the α-protons of the ketone. For example, the reaction of 2-arylidene-1-indanones with annulating partners like 6-amino-1,3-dimethylpyrimidine can lead to the formation of indeno-fused pyridopyrimidine scaffolds nih.gov. Acid-promoted annulation reactions of bindone (a dimer of 1,3-indandione) with heterocyclic ketene aminals have been shown to produce complex spiro polycyclic compounds nih.gov. While these examples start from modified indanones, they illustrate the potential of the indanone core to participate in ring-forming reactions.

Ring Expansion Reactions: The five-membered ring of the indanone can be expanded to a six- or seven-membered ring. A two-step ring expansion of 1-indanones can afford 2-halo-1-naphthols, providing a route to naphthalene derivatives acs.orgnih.gov. Another approach involves the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C1-C2 bond of 1-indanones, leading to the formation of seven-membered benzocycloheptenones nih.gov. Furthermore, a direct two-carbon ring expansion of 1-indanones with ynones can furnish functionally embellished 5H-benzo nih.govannulenes acs.org. These methodologies suggest that this compound could serve as a precursor to substituted chloro-fluoro naphthalenes or benzocycloheptenones.

Table 3: Potential Annulation and Ring Expansion Reactions

Reaction Type Reagents Potential Product Class
Annulation Dienophiles, Michael Acceptors Fused Polycyclic Systems
Annulation Diamines, Heterocyclic Precursors Indeno-fused Heterocycles
Ring Expansion Dihalo carbenes, Rearrangement Halogenated Naphthol Derivatives
Ring Expansion Rhodium Catalyst, Ethylene Benzocycloheptenone Derivatives
Ring Expansion Ynones Functionally Embellished 5H-Benzo nih.govannulenes

Synthetic Pathways Explored: Derivatization and Analog Synthesis of this compound

The versatile synthetic intermediate, this compound, has emerged as a valuable scaffold for the development of a diverse array of novel chemical entities. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, coupled with the reactive cyclopentanone (B42830) moiety, provides multiple avenues for structural modification. This article delves into the derivatization and analogue synthesis based on this key intermediate, focusing on modifications at the cyclopentanone ring, functionalization of the aromatic nucleus, and the stereoselective synthesis of chiral indanone derivatives.

Computational and Theoretical Chemistry Studies of 7 Chloro 5 Fluoro 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is often employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. However, no specific DFT studies detailing the geometric or electronic properties of 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one are available in the reviewed literature.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), solve the Schrödinger equation to provide highly accurate molecular properties. While powerful, these calculations can be computationally intensive. A search of existing literature did not yield any studies that have applied ab initio methods to analyze this compound.

Electronic Structure Analysis

Analysis of a molecule's electronic structure helps in predicting its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests higher reactivity. Specific HOMO, LUMO, and energy gap values for this compound have not been reported in published computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information is crucial for understanding intermolecular interactions. No MEP maps for this compound are available in the scientific literature.

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and selectivity of a reaction. Such computational investigations can provide a detailed understanding that complements experimental findings. There are currently no published computational studies that provide mechanistic insights into reactions involving this compound.

Spectroscopic Parameter Prediction Methodologies

Computational chemistry provides powerful tools to predict various spectroscopic parameters, offering insights that complement and guide experimental work. For a molecule like this compound, these predictions are invaluable for structural elucidation and understanding its electronic properties. The primary method employed for such predictions is Density Functional Theory (DFT), often in conjunction with time-dependent DFT (TD-DFT) for electronic spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) are crucial for confirming molecular structures. The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy state. This is commonly performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating isotropic shielding values. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Illustrative Predicted NMR Data: A computational study on this compound would generate data similar to that presented in the interactive table below. Note that these are hypothetical values for illustrative purposes.

AtomPredicted Chemical Shift (δ, ppm)
C1198.5
C235.2
C325.8
C3a145.1
C4125.6
C5165.3 (JC-F ≈ 250 Hz)
C6115.8
C7132.4
C7a150.7

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy helps in identifying functional groups and understanding the vibrational modes of a molecule. The prediction process includes:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding intensities.

Scaling Factors: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Illustrative Predicted IR Data:

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Predicted Intensity (km/mol)
C=O stretch1715High
C-F stretch1250Medium
C-Cl stretch780Medium
Aromatic C=C stretch1605, 1580Medium-High
Aliphatic C-H stretch2950-2850Medium

UV-Visible (UV-Vis) Spectroscopy: To predict the electronic transitions that give rise to UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This involves:

Excitation Energy Calculation: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions.

Solvent Effects: Since UV-Vis spectra are often recorded in solution, the influence of the solvent can be modeled using methods like the Polarizable Continuum Model (PCM).

Illustrative Predicted UV-Vis Data:

TransitionPredicted λmax (nm)Oscillator Strength (f)
n → π3200.02
π → π2850.35
π → π*2400.58

Conformational Analysis and Stability Studies

The five-membered ring of the 2,3-dihydro-1H-inden-1-one core is not planar. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms and to understand the molecule's flexibility.

The general approach to conformational analysis involves:

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically changing a key dihedral angle of the five-membered ring to identify all possible energy minima (stable conformers) and transition states.

Optimization and Frequency Analysis: The geometries corresponding to the energy minima are then fully optimized, and frequency calculations are performed to confirm that they are true minima (no imaginary frequencies) and to obtain their thermodynamic properties (enthalpy, Gibbs free energy).

The relative stability of different conformers is determined by their differences in Gibbs free energy (ΔG). For a molecule like this compound, the puckering of the five-membered ring would lead to different spatial orientations of the methylene (B1212753) protons, which could be verified by comparing calculated NMR coupling constants with experimental values. Studies on similar halogenated cyclic systems have shown that halogen atoms can influence conformational preferences through a combination of steric and electronic effects. researchgate.net

Illustrative Conformational Stability Data:

ConformerRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Envelope (C2-endo)0.000.00
Twist (C2-C3)1.251.30
Envelope (C3-endo)0.981.05

This hypothetical data suggests that one envelope conformation is the most stable, with other conformers being slightly higher in energy and thus also present in equilibrium at room temperature.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Indanones

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including indanones. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer insights into the connectivity and spatial arrangement of atoms.

In the case of 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, the protons on the aliphatic portion of the indanone core would be expected to show distinct signals. The protons at C2 and C3 would likely appear as triplets, integrating to two protons each, in the upfield region of the spectrum. The aromatic region would display signals corresponding to the two remaining protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by the positions of the chloro and fluoro substituents.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and their attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, aiding in the complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2~ 2.7t
H3~ 3.1t
H4~ 7.5d
H6~ 7.3d

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (C=O)~ 205
C2~ 26
C3~ 36
C4~ 125
C5~ 160 (JC-F)
C6~ 115
C7~ 135 (JC-Cl)
C7a~ 155
C3a~ 130

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) Applications (HRMS, Fragmentation Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₉H₆ClFO), the expected exact mass can be calculated with high precision. HRMS analysis would confirm this molecular formula by matching the experimental mass to the theoretical value.

Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules such as CO, Cl, and F, as well as cleavages of the indanone ring system. The resulting mass spectrum serves as a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indanone derivative is characterized by a strong absorption band corresponding to the carbonyl (C=O) group. For indanones, this peak typically appears in the range of 1680-1710 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the halogen atoms would be expected to shift the carbonyl stretching frequency to a higher wavenumber.

Other characteristic peaks in the IR spectrum would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl and C-F stretching vibrations, which typically appear in the fingerprint region (below 1400 cm⁻¹). The IR and Raman spectra of the related 5-fluoro-1-indanone (B1345631) have been measured and analyzed, providing a basis for the interpretation of the vibrational spectra of halogenated indanones researchgate.net.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)~1700-1720Strong
Aromatic C-H~3050-3100Medium
Aliphatic C-H~2850-2960Medium
Aromatic C=C~1450-1600Medium to Strong
C-F~1000-1250Strong
C-Cl~600-800Strong

X-ray Crystallography for Solid-State Structure Elucidation

While a crystal structure for the specific title compound is not publicly available, X-ray diffraction studies on other substituted indanones have been reported. These studies reveal details about the planarity of the indanone ring system and the influence of substituents on the crystal packing. For instance, the crystal structure of 5-fluoro-1-indanone shows that the five-membered ring is nearly planar researchgate.net. Such information is invaluable for understanding intermolecular interactions and solid-state properties.

Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods for this purpose.

GC is suitable for volatile and thermally stable compounds. For this compound, GC analysis would provide information on its purity, and when coupled with a mass spectrometer (GC-MS), it would also aid in its identification.

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for the analysis of indanone derivatives. The retention time of the compound can be used for its identification and the peak area for its quantification, thus allowing for accurate purity determination. Chiral HPLC can be employed to separate enantiomers if the indanone derivative is chiral.

Synthetic Utility and Broader Chemical Applications of Halogenated Indanones

Role as Versatile Building Blocks in Complex Organic Synthesis

Halogenated 1-indanones are privileged structural motifs and versatile building blocks in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Their rigid bicyclic framework and the presence of a ketone group, coupled with the reactivity imparted by halogen substituents, make them ideal starting points for constructing more elaborate molecular architectures. nih.gov

The indanone core is a key component in numerous bioactive compounds. researchgate.net For instance, derivatives of 1-indanone (B140024) have been utilized in the synthesis of compounds with potential applications in cancer treatment and therapies for neurodegenerative diseases like Alzheimer's. nih.govmdpi.com The synthesis of kinamycin derivatives, which exhibit strong cytotoxic and anticancer activity, has employed substituted 1-indanones as key intermediates. beilstein-journals.org Similarly, 5-chloro-2,3-dihydro-1H-inden-1-one is a known intermediate for producing arthropodicidal oxadiazines, highlighting their importance in agriculture. google.com

The halogen atoms on the aromatic ring serve two primary purposes. Firstly, they influence the electronic properties of the molecule, which can be crucial for biological activity. mdpi.com Secondly, they act as synthetic handles for cross-coupling reactions (e.g., Suzuki, Negishi) or other transformations, allowing for the introduction of diverse functional groups and the extension of the molecular structure. researchgate.net A notable example is the synthesis of fluorinated polyaromatic hydrocarbons (PAHs), where halogenated 1-indanones serve as crucial intermediates that undergo further cyclization reactions. nih.govbeilstein-journals.org

The following table summarizes selected applications of halogenated indanones as building blocks in the synthesis of complex molecules.

Precursor Compound ClassSynthetic TargetApplication AreaCitation
Substituted 1-IndanonesKinamycin DerivativesAnticancer Agents beilstein-journals.org
5-Chloro-1-indanone (B154136)Arthropodicidal OxadiazinesAgrochemicals google.com
Halogenated 1-IndanonesFluorinated Polyaromatic Hydrocarbons (PAHs)Materials Science nih.govbeilstein-journals.org
7-Chloro-1-indanoneTricyclic EthynylcyanodienonesChemical Synthesis researchgate.net
Substituted 1-IndanonesAlzheimer's Disease TherapeuticsPharmaceuticals nih.gov

Contributions to Methodological Development in Organic Chemistry

The pursuit of efficient synthetic routes to halogenated indanones has spurred significant advancements in organic chemistry methodologies. The most common method for their preparation is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govmdpi.com Research in this area has focused on developing milder and more efficient catalytic systems. While traditional methods often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), newer methods employ catalytic quantities of other acids such as terbium triflate (Tb(OTf)₃) or niobium pentachloride (NbCl₅). nih.govbeilstein-journals.org

The synthesis of electron-deficient indanones, such as those containing halogens, can be challenging. This has led to the exploration of highly acidic media like chlorosulfonic acid to facilitate the necessary cyclization reactions. researchgate.net Furthermore, solid acid catalysts, including various zeolites in their acidic H-form, have been investigated for continuous flow reactions, representing a greener and more industrially scalable approach. google.com

In addition to optimizing classical reactions, novel synthetic strategies have been developed. These include:

Transition-metal catalysis : Palladium-catalyzed annulation reactions have emerged as a powerful tool for constructing the indanone skeleton under mild conditions. acs.org

Diels-Alder reactions : Halogenated 1-indanones have been synthesized via Diels-Alder reactions between 2-halogenocyclopent-2-enones and dienes, affording chloro- and bromo-substituted products in good yields. beilstein-journals.org

Non-conventional energy sources : To align with the principles of green chemistry, methods utilizing microwave irradiation and high-intensity ultrasound have been successfully employed to drive the intramolecular Friedel-Crafts acylation, often leading to reduced reaction times and improved efficiency. mdpi.com

The table below compares various synthetic methodologies for preparing indanone derivatives.

Synthetic MethodCatalyst / ReagentKey FeaturesCitation
Intramolecular Friedel-CraftsAlCl₃, NbCl₅, Zeolites, Chlorosulfonic acidClassic and widely used; catalyst development is ongoing nih.govbeilstein-journals.orggoogle.comresearchgate.net
Diels-Alder ReactionThermal or Lewis Acid CatalyzedBuilds the bicyclic system in a single step beilstein-journals.org
Nazarov CyclizationBrønsted or Lewis AcidsEmploys α,β-unsaturated ketones as substrates nih.govd-nb.info
Palladium-Catalyzed AnnulationPalladium complexesModern method using C-H activation; mild conditions acs.org
Microwave/Ultrasound-AssistedPPA (Polyphosphoric acid)Green chemistry approach; faster reaction rates mdpi.com

Potential in Materials Science or Polymer Chemistry

While the primary applications of halogenated indanones have been in medicinal and agricultural chemistry, their structural and electronic properties suggest potential utility in materials science. Indanone derivatives, more broadly, have been employed as organic functional materials, finding use in organic light-emitting diodes (OLEDs), dyes, and fluorophores. nih.gov The introduction of halogen atoms can significantly tune the photophysical properties of these materials, such as their emission wavelengths and quantum yields.

A key area where halogenated compounds like 7-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one could contribute is in the field of supramolecular chemistry and polymer science through "halogen bonding". researchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electron acceptor. rsc.org This interaction is directional and its strength can be tuned, making it a powerful tool for crystal engineering and designing self-assembling materials. researchgate.net

The presence of both chlorine and fluorine on the indanone scaffold offers the potential for creating polymers and liquid crystals where halogen bonding directs the molecular organization. This could lead to the development of:

Smart Materials : Polymers that respond to external stimuli (e.g., light, temperature) could be designed by incorporating halogenated indanones. The halogen bonds can provide a reversible link, allowing the material to change its properties or shape. researchgate.net

Functional Surfaces : The defined directionality of halogen bonds could be used to control the assembly of halogenated indanone derivatives on surfaces, creating ordered monolayers for applications in electronics or sensing. rsc.org

Self-Healing Polymers : Supramolecular polymers held together by reversible non-covalent interactions, including halogen bonds, can exhibit self-healing properties. researchgate.net

The table below outlines the potential applications of halogenated indanones in materials science.

Potential Application AreaUnderlying PrincipleEnabling Feature of Halogenated IndanoneCitation
Organic Electronics (OLEDs)Tunable photophysical propertiesHalogen substitution alters electronic energy levels nih.gov
Supramolecular PolymersSelf-assembly via non-covalent bondsChlorine/Fluorine atoms can act as halogen bond donors researchgate.netrsc.org
Crystal EngineeringDirectional intermolecular interactionsHalogen bonding provides control over crystal packing researchgate.net
Photo-responsive MaterialsReversible bond formation/cleavagePotential for photo-switchable halogen bonds researchgate.net

Future Directions and Emerging Research Avenues in Halogenated Indanone Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of indanones often relies on classical Friedel-Crafts acylation, a method that, while effective, can be associated with the use of stoichiometric amounts of Lewis acids and halogenated solvents, raising environmental concerns. The future of halogenated indanone synthesis is geared towards greener and more sustainable methodologies.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high regioselectivity and stereoselectivity is a critical challenge in the synthesis of polysubstituted indanones. The development of novel catalytic systems is paramount to overcoming this hurdle. Modern catalysis offers a diverse toolkit to control the outcome of chemical reactions with high precision.

Transition-metal catalysis, for example, has emerged as a powerful tool for the construction of complex molecular architectures. Catalysts based on palladium, rhodium, and iridium have been successfully employed in a variety of annulation and cyclization reactions to afford functionalized indanone cores. The design and application of chiral ligands in these catalytic systems can enable the asymmetric synthesis of halogenated indanones, providing access to enantiomerically pure compounds, which is often crucial for their biological activity. Furthermore, the exploration of dual catalytic systems and photocatalysis opens up new avenues for novel transformations and the synthesis of previously inaccessible indanone frameworks.

Advanced Computational Modeling for Predictable Synthesis and Reactivity

The integration of computational chemistry has revolutionized the field of organic synthesis, offering powerful tools for predicting reaction outcomes and understanding reaction mechanisms. Density Functional Theory (DFT) and other computational methods can be employed to model the reactivity of halogenated aromatic compounds and predict the regioselectivity of electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation. nih.gov

By calculating the energies of intermediates and transition states, chemists can gain valuable insights into the factors that govern the selectivity of a reaction. This predictive power allows for the rational design of experiments, saving time and resources. Computational models can also be used to study the electronic properties of halogenated indanones, providing a deeper understanding of their reactivity and potential as building blocks in the synthesis of more complex molecules. These in silico studies can guide the design of novel indanone derivatives with desired electronic and steric properties for specific applications. nih.gov

Design of Highly Functionalized Indanone Frameworks

The indanone core serves as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. nih.gov The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of these molecules.

The future in this area lies in the design and synthesis of highly functionalized indanone frameworks that incorporate diverse pharmacophoric groups. By strategically modifying the indanone skeleton, medicinal chemists can fine-tune the biological activity and pharmacokinetic profile of these compounds. The development of efficient synthetic methodologies to access these complex structures is crucial. This includes the exploration of multi-component reactions, cascade reactions, and late-stage functionalization techniques to rapidly build molecular diversity around the halogenated indanone core. The ultimate goal is to generate novel indanone-based compounds with enhanced potency, selectivity, and drug-like properties for the treatment of various diseases. mdpi.comresearchgate.net

Q & A

Q. Optimization Tips :

  • Monitor reaction progress with TLC or HPLC to prevent side reactions.
  • Use anhydrous solvents (e.g., dichloromethane) to enhance electrophilic substitution efficiency.
  • Adjust stoichiometry of chlorinating agents to minimize byproducts .

How can researchers verify the purity and structural integrity of this compound?

Basic Research Question
Characterization requires a combination of analytical techniques:

Method Purpose Key Parameters
HPLC Purity assessment (>95%)Retention time matching reference standards
NMR (¹H/¹³C) Confirm substitution pattern and regiochemistryIntegration of aromatic protons (δ 6.8–7.5 ppm)
Mass Spectrometry Validate molecular weight (MW: 186.6 g/mol)ESI-MS: [M+H]⁺ peak at m/z 187.6
X-ray Crystallography Resolve stereoelectronic effects (if crystalline)Compare with similar indenones .

Note : Cross-validate results with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis and handling.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Consideration :

  • Conduct a risk assessment using SDS databases to identify toxicity profiles.
  • Monitor airborne particulates with real-time sensors if scaling reactions .

How can computational methods predict the reactivity of this compound under varying conditions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 1-keto group is susceptible to nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics.
  • Software Tools : Use MOE (Molecular Operating Environment) or Gaussian to model transition states for halogenation reactions .

Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

What strategies resolve discrepancies in reported biological activities of structurally related indenones?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or substituent effects.

  • Meta-Analysis : Cross-reference in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data from peer-reviewed studies.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with Br) to isolate electronic vs. steric effects.
  • Control Experiments : Replicate studies under standardized conditions (pH, temperature, solvent) .

Example : Fluorine’s electron-withdrawing effect may enhance binding affinity in kinase assays, but chloro-substituents could alter metabolic stability .

How can researchers design experiments to study stereoelectronic effects of substituents on this compound’s reactivity?

Advanced Research Question

  • Substituent Variation : Synthesize analogs (e.g., 7-Bromo-5-fluoro or 7-Chloro-5-nitro derivatives) and compare reaction rates in nucleophilic acyl substitutions.
  • Spectroscopic Probes : Use UV-Vis spectroscopy to track charge-transfer complexes in reactions with amines.
  • Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites to study mechanism (e.g., radical vs. polar pathways) .

Q. Data Interpretation :

  • Correlate Hammett parameters (σ) of substituents with activation energies.
  • Publish raw datasets in repositories like RCSB PDB for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.